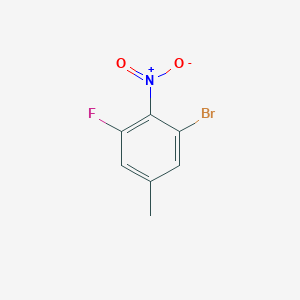
(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-6-hydroxybenzaldehyde.
Formation of Intermediate: The precursor undergoes a series of reactions, including protection of the hydroxyl group, formation of an imine, and reduction to form the corresponding amine.
Amino Acid Formation: The intermediate is then subjected to a Strecker synthesis or similar method to introduce the amino acid functionality.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 2-fluoro-6-hydroxybenzaldehyde or 2-fluoro-6-hydroxyacetophenone.
Reduction: Formation of 2-fluoro-6-hydroxyphenethylamine.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid
- 2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid
- 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoic acid
Uniqueness
(S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid hydrochloride is unique due to the specific positioning of the fluorine and hydroxyl groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H10FNO3 |
|---|---|
Molekulargewicht |
199.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2-fluoro-6-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-3-8(12)5(6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
DSROUGLWWSSZGV-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)C[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)




![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)

![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)





